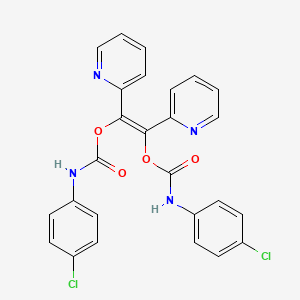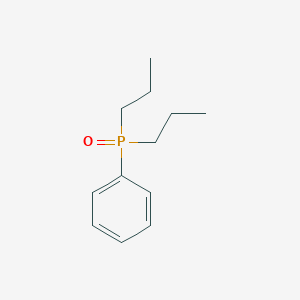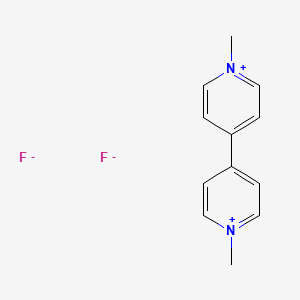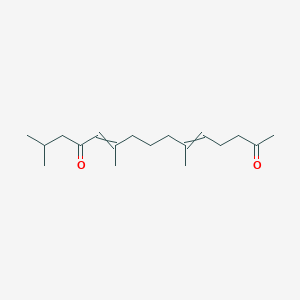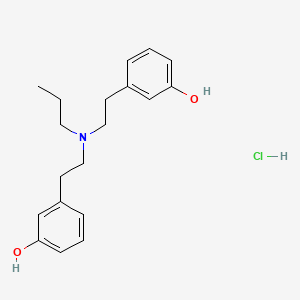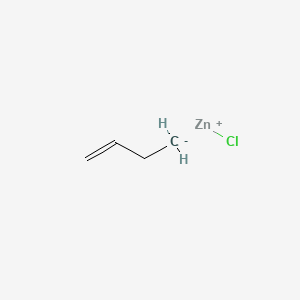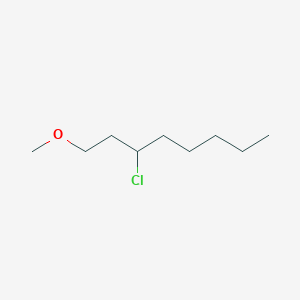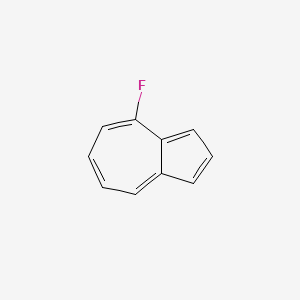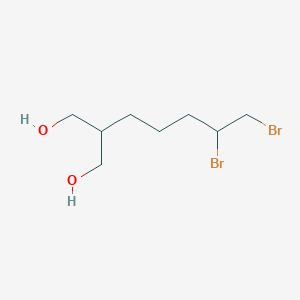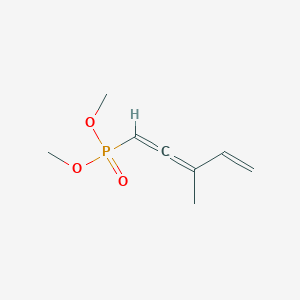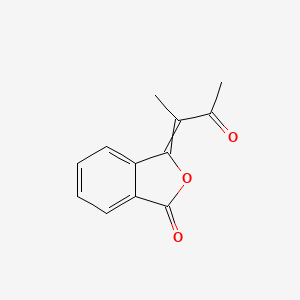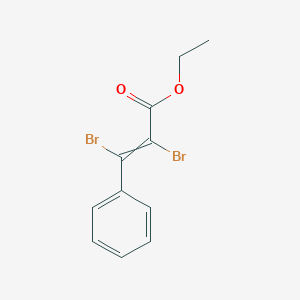
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- is a chemical compound with the molecular formula C11H10Br2O2 It is a derivative of cinnamic acid, where the propenoic acid moiety is substituted with two bromine atoms and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- typically involves the bromination of ethyl cinnamate. The reaction is carried out by treating ethyl cinnamate with bromine in an organic solvent such as carbon tetrachloride or chloroform. The reaction proceeds via an electrophilic addition mechanism, where the bromine atoms add across the double bond of the cinnamate moiety, resulting in the formation of the dibromo derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where ethyl cinnamate and bromine are continuously fed into a reactor. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product. The crude product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding ethyl cinnamate derivative by using reducing agents such as zinc and acetic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form ethyl cinnamate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Elimination: Strong bases like potassium hydroxide in ethanol.
Major Products Formed
Substitution: Formation of ethyl 2,3-dihydroxy-3-phenylpropanoate or ethyl 2,3-diamino-3-phenylpropanoate.
Reduction: Formation of ethyl cinnamate.
Elimination: Formation of ethyl cinnamate.
科学的研究の応用
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ester group can also undergo hydrolysis, releasing the active cinnamic acid derivative, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
Ethyl cinnamate: The parent compound without bromine substitution.
Ethyl 2,3-dibromo-3-phenylpropanoate: A similar compound with a different substitution pattern.
Ethyl 3-phenyl-2-propenoate: Another derivative of cinnamic acid with different functional groups.
Uniqueness
2-Propenoic acid, 2,3-dibromo-3-phenyl-, ethyl ester, (Z)- is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
66344-85-2 |
|---|---|
分子式 |
C11H10Br2O2 |
分子量 |
334.00 g/mol |
IUPAC名 |
ethyl 2,3-dibromo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H10Br2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
XPLQEQKDKSAPAI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


